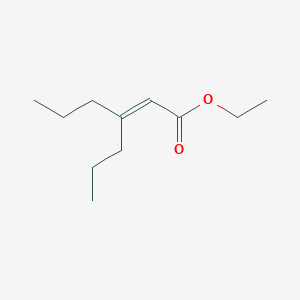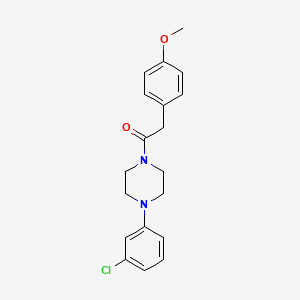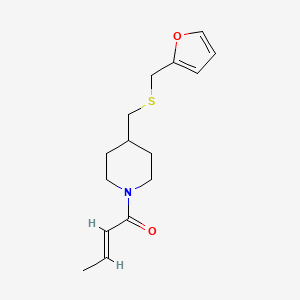
Ethyl 3-propylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-propylhex-2-enoate is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.28 . It is used in various chemical reactions and has specific physical and chemical properties that make it useful in different applications .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Physical and Chemical Properties Analysis
This compound has a boiling point of 78-79 °C (under a pressure of 1-2 Torr) and a predicted density of 0.890±0.06 g/cm3 .Applications De Recherche Scientifique
Molecular Interactions and Crystal Packing
Ethyl 3-propylhex-2-enoate exhibits unique molecular interactions. Studies have shown that compounds like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate use rare N⋯π and O⋯π interactions, forming complex structures like zigzag double-ribbons or double-columns, which are significant in the study of molecular interactions and crystal packing (Zhang, Wu, & Zhang, 2011).
Non-Hydrogen Bonding Interactions
Further research highlights the occurrence of unusual non-hydrogen bonding interactions, like C⋯π interactions, in similar compounds. This discovery, supported by ab initio computations, emphasizes the role of electrostatic interactions in these compounds' structural behavior (Zhang, Tong, Wu, & Zhang, 2012).
Safety and Toxicology Assessment
In terms of safety assessment, Ethyl (E)hex-3-enoate, a similar compound, has been evaluated across various parameters such as genotoxicity, reproductive toxicity, and environmental safety, offering insights into the broader applicability of these compounds in various fields (Api et al., 2020).
Spectroscopic and Molecular Analysis
Studies involving ethyl 3-(E)-(anthracen-9-yl)prop-2-enoate provide valuable data on molecular conformation, vibrational spectra, and quantum chemical parameters. These findings are crucial for understanding the molecular behavior and potential applications in various scientific fields (Mary et al., 2015).
Synthesis and Reaction Studies
Research on the synthesis and reactions of compounds structurally similar to this compound, like ethyl 2-hydroxyhex-5-enoate, contributes significantly to organic chemistry and pharmaceuticals. These studies provide insights into reaction mechanisms and the formation of novel compounds (Macritchie, Peakman, Silcock, & Willis, 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-propylhex-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAHKAJSISXJNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2751903.png)


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)
![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2751909.png)

![(E)-2-(benzylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2751912.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)

